The compound can be found in chemical databases like the Comparative Toxicogenomics Database ([CTD])(). However, these entries typically focus on physical properties and safety information, not specific research applications.
One supplier lists this compound as available for purchase ([FroggaBio]), but there is no description of its uses.
GW5074 is a selective and potent inhibitor of the C-Raf kinase, with a reported IC50 value of approximately 9 nM. This compound is notable for its ability to interfere with the phosphorylation of extracellular signal-regulated kinases 1 and 2, which are critical components in various signaling pathways related to cell growth and proliferation. GW5074 is classified as an indolone derivative and has been primarily studied for its potential applications in cancer therapy, particularly in targeting colorectal cancer and pancreatic cancer cells .
Details on specific synthetic routes can be found in specialized literature on organic synthesis .
The biological activity of GW5074 has been extensively studied, particularly its synergistic effects when combined with other chemotherapeutic agents like sorafenib. In colorectal cancer cell lines, GW5074 has been shown to enhance the cytotoxic effects of sorafenib by reducing its effective dosage significantly. This combination therapy not only increases apoptosis rates but also disrupts mitochondrial functions, leading to enhanced production of reactive oxygen species (ROS) in treated cells . Additionally, GW5074 has demonstrated efficacy in inhibiting polyamine uptake in pancreatic cancer cells, further highlighting its potential as a therapeutic agent .
GW5074's primary applications lie within cancer therapeutics, particularly as a C-Raf inhibitor. Its ability to potentiate the effects of other chemotherapeutic agents makes it a candidate for combination therapies aimed at overcoming drug resistance in cancers such as colorectal and pancreatic tumors. Additionally, its role in inhibiting polyamine transport suggests potential applications in other malignancies where polyamines are implicated .
Interaction studies have revealed that GW5074 can significantly enhance the efficacy of existing treatments like sorafenib by acting synergistically to induce apoptosis and inhibit tumor growth. The combination index calculations indicate that GW5074 reduces the required doses of sorafenib while maintaining or enhancing therapeutic effects. This synergistic relationship is primarily mediated through alterations in mitochondrial dynamics and ROS generation . Furthermore, studies suggest that GW5074 may interact with other signaling pathways, including those involving phosphatidylinositol 3-kinase/Akt, further broadening its potential therapeutic applications .
Several compounds share structural or functional similarities with GW5074. Below is a comparison highlighting their unique aspects:
Compound Name | Mechanism of Action | IC50 (nM) | Unique Features |
---|---|---|---|
Sorafenib | Multi-kinase inhibitor (including B-Raf) | ~17-31 | Targets multiple pathways including VEGFR |
PP2 | Src family kinase inhibitor | ~30 | Primarily targets Src kinases involved in cell signaling |
PLX4032 | B-Raf inhibitor | ~0.5 | Specifically targets B-Raf mutations common in melanoma |
Vemurafenib | B-Raf inhibitor | ~0.1 | Highly selective for mutated B-Raf proteins |
GW5074's specificity for C-Raf distinguishes it from these compounds, which may target broader or different aspects of the MAPK pathway or other signaling cascades .